Acetyl-pepstatin

概要

説明

アセチルペプスタチンは、アスパルチルプロテアーゼの強力な阻害剤であり、これらの酵素は様々な生物学的プロセスにおいて重要な役割を果たしています。 この化合物は、特にHIV-1およびHIV-2プロテアーゼに対して有効であり、ウイルス感染症の研究と治療において貴重なツールとなっています .

準備方法

アセチルペプスタチンは、通常、特定のアミノ酸のカップリングを含む一連の化学反応によって合成されます。合成は、アセチルペプスタチンの主要な構成要素である珍しいアミノ酸であるスタチンの調製から始まります。 スタチンは、次にイソバレリル、バリン、アラニンなどの他のアミノ酸と結合して最終生成物を形成します .

工業的な設定では、アセチルペプスタチンは、アクチノミセス属の微生物発酵によって製造されます。 発酵プロセスは、抽出および精製工程によって続き、化合物を純粋な形態で単離します .

化学反応の分析

アセチルペプスタチンは、以下を含む様々な化学反応を受けます。

酸化: アセチルペプスタチンは、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: この化合物は、還元されてアセチルペプスタチンの還元型を生成することができます。

置換: アセチルペプスタチンは、特定の官能基が他の官能基と置換される置換反応を受けることができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進する様々な触媒が含まれます。 これらの反応から生成される主要な生成物は、通常、生物学的活性が変化したアセチルペプスタチンの改変バージョンです .

科学研究における用途

アセチルペプスタチンは、科学研究において幅広い用途があります。

化学: アスパルチルプロテアーゼの機構を研究し、これらの酵素の新しい阻害剤を開発するためのツールとして使用されます。

生物学: アセチルペプスタチンは、タンパク質分解や細胞シグナル伝達など、様々な生物学的プロセスにおけるアスパルチルプロテアーゼの役割を理解するために、研究で使用されています。

医学: この化合物は、特にHIV感染症の治療のための抗ウイルス薬の開発に使用されています。

産業: アセチルペプスタチンは、プロテアーゼ阻害剤カクテルの製造に使用され、これは、生物学的サンプルの保存や処理中のタンパク質分解の防止など、様々な産業用途に不可欠です

科学的研究の応用

Inhibition of Viral Proteases

HIV-1 and HIV-2 Protease Inhibition

Acetyl-pepstatin has been extensively studied for its inhibitory effects on HIV-1 and HIV-2 proteases. It exhibits a Ki value of approximately 20 nM for HIV-1 and 5 nM for HIV-2 at pH 4.7, demonstrating its potency as a transition state analog . Kinetic studies indicate that this compound binds preferentially to HIV-1 protease compared to XMRV protease, where it shows weaker inhibition . The binding modes differ significantly between these proteases, suggesting that this compound may be utilized in developing targeted therapies against HIV.

Mechanism of Action

The mechanism by which this compound inhibits these proteases involves its structural similarity to the natural substrates of the enzymes. It mimics the transition state of the substrate, effectively blocking the active site and preventing catalysis. Structural studies have confirmed that this compound forms stable complexes with HIV-1 protease, which can be analyzed through X-ray crystallography .

Potential in Cancer Research

Targeting Aspartic Proteases in Cancer

this compound's ability to inhibit aspartic proteases extends beyond viral applications; it is also being investigated in cancer research. Aspartic proteases play critical roles in tumor progression and metastasis. By inhibiting these enzymes, this compound may help reduce tumor growth and improve the efficacy of existing cancer treatments .

Case Studies

Recent studies have highlighted the potential of this compound in stratifying pancreatic ductal adenocarcinoma (PDAC) subtypes based on their metabolic profiles. Research has shown that distinct metabolic subtypes exhibit varying sensitivities to metabolic inhibitors, including those targeting aspartic proteases . This stratification could lead to personalized treatment strategies that enhance therapeutic outcomes.

Biochemical Characterization

Kinetic Properties

The kinetic behavior of this compound has been characterized through various assays, revealing its interaction dynamics with different protease targets. For instance, it has been noted that while this compound is a stronger inhibitor than pepstatin A for HIV-1 protease, it remains a relatively weak inhibitor for XMRV protease . The binding energy calculations provide insights into the favorable interactions at specific subsites within the enzyme's active site.

Comparison with Other Inhibitors

When compared to other known inhibitors of aspartic proteases, this compound shows distinct advantages due to its specificity and potency against HIV-related proteases. This specificity is crucial for developing drugs with fewer side effects and greater efficacy .

Research Implications

The diverse applications of this compound highlight its significance in both virology and oncology. Ongoing research aims to further elucidate its mechanisms, optimize its structure for enhanced activity, and explore combination therapies that may leverage its inhibitory effects alongside other treatment modalities.

作用機序

アセチルペプスタチンは、アスパルチルプロテアーゼの活性部位に結合することで効果を発揮し、それらの酵素活性を阻害します。この化合物は、酵素の天然基質を模倣し、活性部位に適合し、触媒活性を阻害することができます。 この阻害は、プロテアーゼがその標的タンパク質を切断するのを防ぎ、プロテアーゼ活性を必要とする様々な生物学的プロセスを阻害します .

アセチルペプスタチンの分子標的は、HIV-1およびHIV-2プロテアーゼ、およびペプシンやカテプシンDおよびEなどの他のアスパルチルプロテアーゼを含みます。 その作用機序に関与する経路には、プロテアーゼ媒介タンパク質分解の阻害とウイルス複製の中断が含まれます .

類似化合物との比較

アセチルペプスタチンは、アスパルチルプロテアーゼに対する高い特異性と効力のために、プロテアーゼ阻害剤の中で独特です。類似の化合物には次のものがあります。

ペプスタチンA: アスパルチルプロテアーゼのもう一つの強力な阻害剤で、構造と作用機序が類似しています.

これらの化合物と比較して、アセチルペプスタチンは特にHIVプロテアーゼに対して有効であり、抗ウイルス研究や薬物開発において貴重なツールとなっています .

特性

CAS番号 |

28575-34-0 |

|---|---|

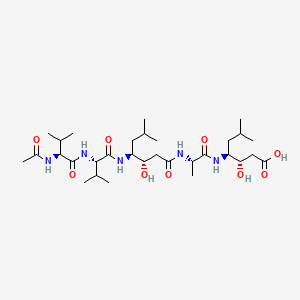

分子式 |

C33H61N5O11 |

分子量 |

703.9 g/mol |

IUPAC名 |

(3S,4S)-4-[[(2S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoic acid;acetic acid |

InChI |

InChI=1S/C31H57N5O9.C2H4O2/c1-15(2)11-21(35-30(44)28(18(7)8)36-31(45)27(17(5)6)33-20(10)37)23(38)13-25(40)32-19(9)29(43)34-22(12-16(3)4)24(39)14-26(41)42;1-2(3)4/h15-19,21-24,27-28,38-39H,11-14H2,1-10H3,(H,32,40)(H,33,37)(H,34,43)(H,35,44)(H,36,45)(H,41,42);1H3,(H,3,4)/t19-,21-,22-,23-,24-,27-,28-;/m0./s1 |

InChIキー |

ZISCOJQELZEANN-CFWBHBOOSA-N |

SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O |

異性体SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C)O.CC(=O)O |

正規SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C)O.CC(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

配列 |

VVXAX |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ac-pepstatin Ac-Val-Val-4-amino-3-hydroxy-6-Me-heptanoyl-Ala-4-amino-3-hydroxyl-6-Me-heptanoic acid Ac-Val-Val-Sta-Ala-Sta acetyl pepstatin acetyl-pepstatin acetylpepstatin acetylvalylvalyl-4-amino-3-hydroxy-6-methylheptanoylalanyl-4-amino-3-hydroxyl-6-methylheptanoic acid Streptomyces pepsin inhibito |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Acetyl-pepstatin interact with its target enzyme, HIV-1 protease?

A1: this compound binds to the active site of HIV-1 protease, mimicking the transition state of natural substrates. This binding is characterized by a network of hydrogen bonds formed between the inhibitor and the main body of the protein, as well as between the inhibitor and the flap regions of the enzyme. [] Hydrophobic interactions between the inhibitor and the enzyme also contribute to binding. []

Q2: How does this compound affect HIV-1 protease activity?

A3: this compound acts as a competitive inhibitor of HIV-1 protease, blocking the enzyme's ability to cleave viral polyproteins essential for viral maturation. [, , , ] This inhibition effectively hinders the HIV-1 life cycle.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C34H63N5O11, and its molecular weight is 717.9 g/mol.

Q4: Are there any spectroscopic data available for this compound?

A5: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize the structure of this compound in solution, both in its free form and when bound to HIV-1 protease. [, , ] These studies have provided insights into the conformation and dynamics of the inhibitor.

Q5: Is there information available regarding the stability of this compound under various conditions?

A6: While specific studies on this compound's stability under various conditions are limited in the provided papers, its solubility in different solvents is discussed. This compound exhibits better solubility in aqueous solutions compared to other pepstatin derivatives like isovaleryl-pepstatin. []

Q6: Is this compound known to have any catalytic properties itself?

A6: No, this compound is not known to possess any intrinsic catalytic activity. It functions primarily as an inhibitor of aspartic proteases.

Q7: What are the main applications of this compound in research?

A7: this compound is widely employed as a research tool to study:

- Aspartic protease activity: It helps elucidate the role of these enzymes in various biological processes. [, , , , ]

- Structure-activity relationships: Investigating how modifications to this compound's structure affect its inhibitory potency against different aspartic proteases. [, ]

- Drug development: Serving as a starting point for the design of more potent and selective inhibitors against therapeutically relevant aspartic proteases, like HIV-1 protease. [, , ]

Q8: Have computational methods been used to study this compound and its interactions?

A9: Yes, molecular modeling and docking studies have been conducted to understand the binding mode of this compound to HIV-1 protease and other aspartic proteases. [, , , ] These studies help visualize the interactions and predict the binding affinity of the inhibitor.

Q9: How do modifications to the this compound structure impact its activity?

A10: Structural modifications, particularly at the P1' and P2' positions, significantly influence the inhibitory activity and selectivity of pepstatin analogs against various aspartic proteases. [, , ] For instance, replacing the isovaleryl group with an acetyl group enhances solubility. []

Q10: Are there any specific formulation strategies mentioned for this compound?

A10: The provided papers primarily focus on the biochemical and structural aspects of this compound. Specific formulation strategies for this compound are not extensively discussed.

Q11: What is known about the toxicity of this compound?

A11: The provided research papers do not delve into the toxicological profile of this compound.

Q12: Are there any known alternatives or substitutes for this compound in research or therapeutic applications?

A13: Yes, several other pepstatin derivatives and synthetic inhibitors have been developed that target aspartic proteases, including HIV-1 protease. [, , ] These compounds often exhibit improved potency, selectivity, or pharmacokinetic properties compared to this compound.

Q13: What are some of the key historical milestones in the research of this compound?

A13: Key milestones include:

- Discovery and initial characterization: this compound was first identified as a potent inhibitor of aspartic proteases. []

- Structural elucidation: NMR and X-ray crystallography studies determined the three-dimensional structure of this compound and its complex with HIV-1 protease. [, , ]

- Understanding of the mechanism of action: Research revealed that this compound acts as a transition-state mimic, binding tightly to the active site of aspartic proteases. [, ]

- Development of derivatives: Numerous this compound analogs have been synthesized to improve its potency, selectivity, and pharmacokinetic properties. [, , ]

Q14: How has research on this compound fostered cross-disciplinary collaborations?

A14: Research on this compound has facilitated collaborations between:

- Biochemistry and structural biology: Combining enzymatic assays with structural studies (NMR, X-ray crystallography) to understand the inhibitor's mechanism of action. [, , ]

- Medicinal chemistry and pharmacology: Using SAR studies and in vitro/in vivo experiments to develop more effective aspartic protease inhibitors for therapeutic use. [, , ]

- Computational chemistry and drug design: Applying molecular modeling and simulations to guide the design and optimization of novel protease inhibitors. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。